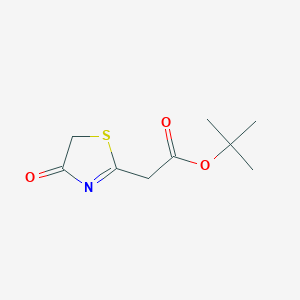

Tert-butyl-2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

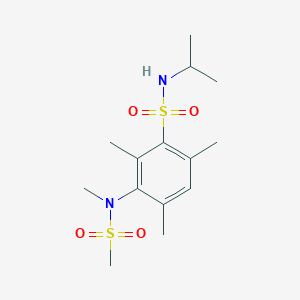

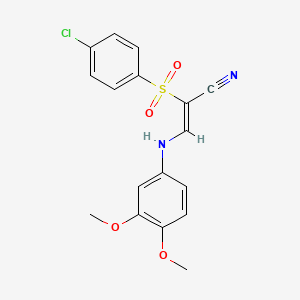

"Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate" is a compound that belongs to a class of chemicals with a thiazole core, a heterocyclic compound featuring sulfur and nitrogen. This compound is of interest due to its unique structure and potential for various chemical transformations and applications in synthetic chemistry.

Synthesis Analysis

The synthesis of related tert-butyl thiazolyl derivatives involves various chemical reactions, including condensation and cyclization processes. For instance, the serendipitous synthesis of (tert‐Butyl‐NNO‐azoxy)acetonitrile, a precursor for nitrogen heterocycles, provides insight into novel synthetic pathways that could be applicable for synthesizing tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate (Klenov et al., 2016).

Molecular Structure Analysis

The molecular and solid-state structures of related compounds have been elucidated through techniques such as X-ray diffraction, NMR, and quantum chemical calculations. These studies reveal the intricate details of molecular geometry, bonding patterns, and intermolecular interactions, which are crucial for understanding the chemical behavior of tert-butyl thiazolyl derivatives (Tomaščiková et al., 2008).

Chemical Reactions and Properties

Tert-butyl thiazolyl compounds undergo a variety of chemical reactions, including cycloadditions, electrocyclic ring closures, and transformations under different catalytic conditions. These reactions demonstrate the compound's reactivity and potential for further functionalization and application in organic synthesis (Mlostoń et al., 1994).

Physical Properties Analysis

The physical properties, such as crystallinity, melting points, and solubility, of tert-butyl thiazolyl derivatives are influenced by their molecular structure. These properties are essential for the compound's handling, storage, and application in various chemical processes.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, play a significant role in the compound's behavior in chemical syntheses and reactions. Studies on related thiazolyl compounds provide insights into their chemical stability, reactivity patterns, and potential applications in developing new synthetic methodologies and compounds (Hermann & Brückner, 2018).

Wissenschaftliche Forschungsanwendungen

Umsetzung von aromatischen Nitrilen

Tert-butyl-acetat kann verwendet werden, um aromatische Nitrile unter der Katalyse von Schwefelsäure in die entsprechenden N-tert-butylaminde umzuwandeln .

Umsetzung von S-tert-Butyl-L-Cystein-Hydrochlorid

Es kann auch zur Umwandlung von S-tert-Butyl-L-Cystein-Hydrochlorid in S-tert-Butyl-L-Cystein-tert-butylester-Hydrochlorid verwendet werden .

Kristallstrukturanalyse

Die Kristallstruktur von Verbindungen, die „Tert-butyl-2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetat“ ähneln, wurde analysiert und liefert Einblicke in ihre Molekülstruktur .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate are not well-studied due to the lack of research. Thiazole derivatives have been found to possess various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These activities suggest that Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate may interact with a variety of enzymes, proteins, and other biomolecules in biochemical reactions.

Cellular Effects

The cellular effects of Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate are currently unknown due to the lack of research. Thiazole derivatives have been found to have diverse biological activities, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate is not known due to the lack of research. Thiazole derivatives have been found to have diverse biological activities, suggesting that they may exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate in laboratory settings are not known due to the lack of research. Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The dosage effects of Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate in animal models are not known due to the lack of research. Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have different effects at different dosages .

Metabolic Pathways

The metabolic pathways that Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate is involved in are not known due to the lack of research. Thiazole derivatives have been found to have diverse biological activities, suggesting that they may interact with various enzymes or cofactors .

Subcellular Localization

The subcellular localization of Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate and any effects on its activity or function are not known due to the lack of research. Thiazole derivatives have been found to have diverse biological activities, suggesting that they may be directed to specific compartments or organelles .

Eigenschaften

IUPAC Name |

tert-butyl 2-(4-oxo-1,3-thiazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-9(2,3)13-8(12)4-7-10-6(11)5-14-7/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKKBCXVNGZSLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=NC(=O)CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-bromo-2-fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490517.png)

![2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B2490529.png)

![3-(2-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2490531.png)

![(E)-4-(Dimethylamino)-N-[3-(5-fluoro-1-methylbenzimidazol-2-yl)propyl]but-2-enamide](/img/structure/B2490532.png)

![5-Fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2490539.png)

![6-(Pyridin-3-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2490540.png)